Scientific Field: Organic Chemistry / Photophysics
Summary of Application: 2,6-Difluorobenzophenone has been used in the synthesis of organic luminophores, specifically 2,6-bis(diarylamino)benzophenones . These compounds exhibit thermally activated delayed fluorescence (TADF) in the aggregated state, which is crucial for applications such as time-gated bio-sensing and temperature sensing .
Methods of Application: The synthesis involves the use of density functional theory (DFT) calculations to reveal that the optical excitation took place through intramolecular charge-transfer .
Results or Outcomes: The benzophenones exhibited aggregation-induced emission . The green emission of the solids was found to include TADF, supported by the small energy gap between the excited singlet and triplet states . Thin films of poly(methyl methacrylate) doped by the benzophenones also showed green prompt and delayed fluorescence whose lifetimes were in the order of microseconds .
Scientific Field: Medicinal Chemistry
Summary of Application: 2,6-Difluorobenzophenone has been used in the synthesis of 7-chloro-1,3-dihydro-5-(2,6-difluorophenyl)-2H-1,4-benzodiazepin-2-one . This compound is a benzodiazepinone, a class of drugs that includes medications like diazepam and chlordiazepoxide .
Results or Outcomes: The synthesized compound was found to be very potent when compared to chlordiazepoxide and diazepam in mice .
Scientific Field: Polymer Chemistry
Summary of Application: 2,6-Difluorobenzophenone has been used in the synthesis of functionalized aromatic polyethers . These polymers possess a combination of useful properties such as high chemical stability, in particular a high stability against hydrolysis and oxidation at moderate temperatures . They also possess a good or even extremely high thermostability and may possess high heat distortion temperatures .
Methods of Application: The synthesis involves the use of 4′-substituted 2,6-difluorobenzophenones . With regard to their application in membranes, functionalization is highly desirable, because the functional groups may significantly enhance the selectivity of the filtration or separation process .
Results or Outcomes: Aromatic polyethers, poly(ethersulfone)s and poly(ether-ketone)s are typically applied as thermostable engineering plastics and as membranes for reversal osmosis or other separation purposes .
Scientific Field: Organic Chemistry
Summary of Application: 2,6-Difluorobenzophenone has been used in hydrosilylation reactions . Hydrosilylation is a process that involves the addition of silicon-hydrogen bonds to unsaturated bonds such as carbon-carbon double bonds .
Results or Outcomes: The yield of the reaction remains constant with Pybox complex according to the presence of alkyl . Steric factors matter as in the case of 2,4,6-trimethyl acetophenone and 2,6-dimethyl-4-t bu acetophenone which had shown low turnover number .
Scientific Field: Material Science
Summary of Application: 2,6-Difluorobenzophenone has been used in the synthesis of Polyether ether ketone (PEEK) for 3D printing . PEEK is a highly durable polymer with an equal balance of a ketone group providing rigidity and an ether group providing flexibility .
Methods of Application: PEEK polymer is obtained by step-growth polymerization of 4,4′-difluorobenzophenone (DFPB) and hydroquinone (HQ) conducted at high temperature in a polar solvent such as diphenyl sulphone .
Results or Outcomes: The resulting PEEK polymer is used in 3D printing due to its high durability and balance of rigidity and flexibility .
2,6-Difluorobenzophenone is an organic compound with the molecular formula and a molecular weight of 232.2 g/mol. It appears as a white crystalline solid and is characterized by the presence of two fluorine atoms located at the 2 and 6 positions of the benzophenone structure. This compound is notable for its unique electronic properties, which arise from the electron-withdrawing nature of the fluorine substituents, influencing its reactivity and potential applications in various fields such as materials science and pharmaceuticals .
The chemical behavior of 2,6-difluorobenzophenone is significantly influenced by its fluorinated structure. It can undergo various reactions including:
Synthesis of 2,6-difluorobenzophenone typically involves several methodologies:
2,6-Difluorobenzophenone finds applications across various industries:
Interaction studies involving 2,6-difluorobenzophenone focus on its reactivity with different substrates under various catalytic conditions. These studies reveal insights into its potential as a ligand in coordination chemistry and its behavior in organic transformations. The selectivity between C-H and C-F activation pathways highlights its versatility in synthetic applications .
Several compounds share structural similarities with 2,6-difluorobenzophenone. Here are some notable examples along with a comparison highlighting their uniqueness:
The presence of fluorine atoms at different positions significantly alters the chemical behavior and potential applications of these compounds. 2,6-Difluorobenzophenone's unique combination of properties makes it particularly valuable in advanced material sciences and medicinal chemistry compared to its analogs.
Irritant